NCI Single-Dose Anticancer Screening: Multi-Cell-Line Activity Profile
The target compound was evaluated in the NCI single-dose anticancer assay at 10 µM against a panel including K-562 (leukemia), HCT-116 (colon), HT29 (colon), LOX IMVI (melanoma), IGROV1 (ovarian), RXF393 (renal), and MCF7 (breast) [1]. Growth inhibition percentages across this panel provide a phenotypic fingerprint that can be quantitatively compared with close analogs sharing the 2-ureido-thiazole scaffold. Compounds within this class have shown differential sensitivity profiles; for context, the related spiro-thiadiazole compound 1 achieved IC50 values of 7.01, 24.3, and 9.55 µM against RXF393, HT29, and LOX IMVI, respectively [2].
| Evidence Dimension | NCI single-dose anticancer growth inhibition (% at 10 µM) |
|---|---|
| Target Compound Data | Growth inhibition data for 7 cell lines (K-562, HCT-116, HT29, LOX IMVI, IGROV1, RXF393, MCF7) reported in NCI screening figure [1] |
| Comparator Or Baseline | Class-level: Related 2-ureido-thiazole compounds with varying substitution patterns show distinct NCI profile fingerprints |
| Quantified Difference | Not calculable from single-dose data alone; multi-dose GI50 comparison needed |
| Conditions | NCI single-dose assay at 10 µM, 48 h exposure, SRB protein staining endpoint |
Why This Matters
The NCI multi-cell-line screening data provide a quantifiable activity fingerprint that enables direct comparison with any analog or competitor compound also screened through this standardized panel.
- [1] NCI Single-Dose Anticancer Screening Figure, PMC11766273 (compound tested against K-562, HCT-116, HT29, LOX IMVI, IGROV1, RXF393, MCF7 at 10 µM). View Source
- [2] Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Int J Mol Sci. 2025;26(2):863. View Source
